4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide

Description

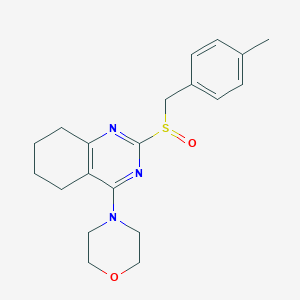

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide is a heterocyclic compound featuring a partially saturated quinazoline core substituted with a morpholino group at position 4 and a 4-methylbenzyl sulfoxide moiety at position 2.

Properties

IUPAC Name |

4-[2-[(4-methylphenyl)methylsulfinyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-15-6-8-16(9-7-15)14-26(24)20-21-18-5-3-2-4-17(18)19(22-20)23-10-12-25-13-11-23/h6-9H,2-5,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZUJTDCHIPSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)C2=NC3=C(CCCC3)C(=N2)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide typically involves multiple steps:

Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the quinazoline ring.

Attachment of the 4-Methylbenzyl Group: This step involves the alkylation of the quinazoline core with 4-methylbenzyl halides under basic conditions.

Oxidation to Sulfoxide: The final step is the oxidation of the sulfur atom to form the sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Reactivity of the Sulfoxide Group

The sulfoxide (–SO–) group participates in redox and nucleophilic reactions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Converts sulfoxide back to sulfide |

| Nucleophilic attack | Strong bases (e.g., NaOH) | Forms sulfinic acid derivatives |

| Elimination | Acidic conditions (e.g., HCl) | Generates sulfenic acid intermediates |

Key Findings :

-

The sulfoxide group enhances polarity and hydrogen-bonding capacity, influencing interactions with biological targets .

-

Oxidation state adjustments (sulfide ↔ sulfoxide ↔ sulfone) modulate pharmacokinetic properties .

Morpholino Ring Modifications

The morpholino substituent exhibits stability under acidic/basic conditions but can undergo alkylation or acylation:

| Reaction | Reagents | Outcome |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ | Forms quaternary ammonium salts |

| Acylation | Acetyl chloride, pyridine | Produces acylated morpholino derivatives |

Tetrahydroquinazoline Core Reactivity

-

Aromatic electrophilic substitution : Limited due to reduced aromaticity in the tetrahydro ring.

-

Ring-opening reactions : Occurs under strong acidic conditions (e.g., conc. H₂SO₄) to yield diamine intermediates.

Stability Under Various Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Thermal (100–150°C) | Stable | None reported |

| UV light | Moderate | Sulfoxide decomposition to sulfide |

| Aqueous acid (pH < 3) | Unstable | Ring-opened diamines |

Comparative Analysis with Analogues

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula and structure:

- Molecular Formula : CHNOS

- Molecular Weight : 355.5 g/mol

The structure includes a quinazoline core, which is known for its diverse biological activities. The presence of a morpholine ring and a sulfoxide functional group contributes to its pharmacological properties.

Biological Activities

Research indicates that compounds similar to 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide exhibit various biological activities:

- Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. The structure of this compound suggests it may act on specific molecular targets involved in tumorigenesis.

- Kinase Inhibition : The compound's design aligns with the development of small-molecule inhibitors targeting kinases implicated in cancer pathways. For instance, inhibitors of the RET kinase have shown promise in treating certain cancers .

- Neuroprotective Effects : Some studies suggest that morpholine-containing compounds can exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

- Inhibition of RET Kinase : A study highlighted the development of benzamide derivatives that included similar structural motifs to those found in this compound. These compounds demonstrated moderate to high potency as RET kinase inhibitors, showcasing the potential for this compound class in oncology .

- Structure-Activity Relationship Studies : Research into the structural modifications of quinazoline derivatives has provided insights into how changes can enhance biological activity. The incorporation of various substituents on the quinazoline core has been linked to improved inhibition profiles against specific cancer cell lines .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have revealed important data regarding absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing lead compounds for clinical use .

Mechanism of Action

The mechanism of action of 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Morpholino vs. 4-Methylpiperazino Substitution

A key structural analog is 4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide, which replaces the morpholino group with a 4-methylpiperazino substituent. Key differences include:

| Property | Morpholino Substituent | 4-Methylpiperazino Substituent |

|---|---|---|

| Ring Structure | 6-membered, 2 oxygen atoms | 7-membered, 1 nitrogen + methyl group |

| Polarity | Higher (due to electronegative oxygen) | Lower (amine group introduces basicity) |

| Solubility | Likely better in polar solvents | Enhanced lipid solubility |

| Biological Impact | May improve target binding via H-bonding | Potential for enhanced membrane permeation |

The morpholino group’s oxygen atoms may facilitate hydrogen bonding in biological systems, while the methylpiperazino group’s nitrogen could enhance lipophilicity and pharmacokinetics .

Comparison with Sulfide Analog

The sulfide analog, 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide (CAS: 338963-54-5), differs solely in the sulfur oxidation state (S instead of S=O). Key contrasts include:

The sulfoxide’s increased polarity may improve aqueous solubility and bioavailability, making it preferable for therapeutic or agrochemical formulations.

Agrochemical Relevance

The sulfoxide group aligns with sulfonylurea herbicides (e.g., metsulfuron-methyl), which inhibit acetolactate synthase in plants . While the quinazoline core differs from triazine-based herbicides, the sulfoxide’s electronic profile may enable analogous target interactions.

Pharmaceutical Potential

Morpholine derivatives are common in CNS-active drugs due to their ability to cross the blood-brain barrier. The morpholino substituent in this compound may similarly enhance neuroactivity, while the sulfoxide could modulate metabolic stability .

Biological Activity

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide (CAS No. 338963-54-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C20H25N3OS

- Molecular Weight : 355.5 g/mol

- Boiling Point : Approximately 574°C (predicted)

- Density : 1.24 g/cm³ (predicted)

- pKa : 5.42 (predicted)

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing several cellular pathways. The sulfoxide moiety enhances its reactivity and interaction profile compared to related compounds like sulfides and sulfones .

Biological Activities

Research indicates that this compound exhibits several key biological activities:

-

Anticancer Activity :

- The compound has shown promise in inhibiting tumor growth in various cancer cell lines. It may exert its effects through apoptosis induction and cell cycle arrest.

- A study demonstrated its efficacy in reducing cell viability in malignant pleural mesothelioma cells when used in combination with other therapeutic agents .

-

Anti-inflammatory Properties :

- Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokine production, thus offering potential therapeutic benefits in inflammatory diseases.

- Enzyme Inhibition :

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anticancer, anti-inflammatory | Unique sulfoxide moiety enhances reactivity |

| 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide | Similar to above | Moderate anticancer activity | Lacks the enhanced reactivity of the sulfoxide |

| 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfone | Similar to above | Limited data available | Oxidized form may exhibit different properties |

Case Studies

- In Vitro Studies :

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth rates compared to control groups. This suggests potential for further development as an anticancer agent.

Q & A

Q. Optimization Strategies :

- Temperature control : Reflux at 80–100°C minimizes side reactions.

- Catalyst selection : Use of KOH or similar bases improves nucleophilic substitution efficiency .

- Yield enhancement : Adjusting stoichiometry of α-aminoamidines and benzyl halides (e.g., 1:1.2 molar ratio) can improve yields to ~65–80% .

Q. Example Data from Literature :

| Derivative | Yield (%) | Melting Point (°C) | Key Reagents |

|---|---|---|---|

| Compound 3b | 65 | 143–144 | 4-Methoxybenzyl bromide, KOH/DMSO |

| Compound 3d | 80 | 162–163 | 4-Nitrobenzyl bromide, reflux |

Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Research Focus

- 1H/13C NMR : Confirms substitution patterns and sulfoxide formation. For example, sulfoxide protons appear as distinct doublets near δ 2.5–3.5 ppm, while the tetrahydroquinazoline ring shows multiplet signals at δ 1.8–2.2 ppm .

- FTIR : Sulfoxide S=O stretching vibrations appear at 1020–1070 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks matching calculated values within ±0.001 Da) .

Q. Advanced Tip :

How can X-ray crystallography and computational modeling resolve ambiguities in the three-dimensional conformation of this compound?

Q. Advanced Research Focus

- X-ray crystallography : Use SHELX for structure refinement. Key parameters include:

Q. Example Workflow :

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

Structure solution : SHELXD for phase determination; SHELXL for refinement .

Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty .

Q. Computational Modeling :

- DFT calculations : Compare optimized geometries (e.g., Gaussian09) with crystallographic data to validate sulfoxide orientation .

What strategies are recommended for analyzing hydrogen-bonding networks in crystalline forms of this compound?

Q. Advanced Research Focus

Q. Impact on Properties :

- Solubility : Strong intermolecular H-bonding reduces solubility in nonpolar solvents.

- Thermal stability : Networks involving the morpholino group increase melting points .

How can researchers address discrepancies between experimental and computational data during characterization?

Advanced Research Focus

Case Study : NMR chemical shifts deviate from DFT predictions.

- Potential causes : Solvent effects (e.g., DMSO vs. gas-phase calculations), conformational flexibility.

- Solutions :

Q. Data Reconciliation Table :

What electrochemical methods are applicable to study the reactivity of the sulfoxide group in this compound?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.